Biotin-sulfide, commonly referred to as Biotin-slf, is a derivative of biotin, a water-soluble B-vitamin (Vitamin B7) essential for various metabolic processes. Biotin is classified as a heterocyclic compound characterized by a sulfur-containing tetrahydrothiophene ring fused to a ureido group, with a C5-carboxylic acid side chain. This structure allows biotin to function as a coenzyme for several carboxylase enzymes involved in gluconeogenesis, fatty acid synthesis, and amino acid metabolism. Biotin-sulfide, specifically, is synthesized to enhance the properties of biotin for specific applications in biochemical research and therapeutic contexts.
Biotin is naturally synthesized in bacteria, fungi, and plants through complex biochemical pathways involving multiple enzymes. The synthesis begins with precursors such as alanine and pimeloyl-CoA, leading to the formation of 7-keto-8-aminopelargonic acid. This compound undergoes further transformations to yield biotin through several enzymatic steps involving BioA, BioD, and BioB enzymes, culminating in the action of biotin synthase which incorporates sulfur into the final structure .
Biotin-sulfide falls under the category of biotin derivatives and can be classified as a coenzyme due to its role in facilitating enzymatic reactions. It is also categorized as a sulfur-containing organic compound due to the presence of sulfur in its molecular structure.
The synthesis of Biotin-sulfide typically involves several key steps:
The molecular formula for Biotin-sulfide is C10H16N2O3S, with a molar mass of approximately 244.31 g/mol. Its structure features:
Biotin-sulfide participates in several important chemical reactions:
Biotin-sulfide acts primarily as a cofactor in enzymatic reactions:
Biotin-sulfide has significant applications in scientific research:
Biotin-conjugated ligands have been foundational in chemical biology due to biotin’s extraordinarily high affinity for streptavidin (Kd ≈ 10−15 M), enabling precise molecular capture and detection. The streptavidin-biotin system (SBS) revolutionized techniques like immunohistochemistry (ABC method) and protein complex isolation by providing a near-irreversible binding interaction [3] [6]. Early applications leveraged biotin’s ability to form covalent adducts with lysine residues, facilitating the study of protein interactions and cellular localization [6] [9]. The development of biotinylated small molecules, such as biotinylated FK506 (Biotin-SLF), emerged as a strategic advancement for probing specific protein functions. SLF (Synthetic Ligand for FKBP) is derived from the immunosuppressant FK506 and binds FKBP12WT with high specificity (Kd ~0.4–20 nM) [2] [5]. Biotin-SLF integrates this specificity with biotin’s utility, enabling targeted purification of FKBP12WT-fusion proteins or associated complexes in proteomic studies [5] [9].
Table 1: Key Biotin-Conjugated Ligands in Chemical Biology
Ligand | Target Protein | Affinity (Kd) | Primary Applications |
---|---|---|---|
Biotin-SLF | FKBP12WT | 0.4–20 nM | FKBP12 complex isolation |
Bio-ATP | ATP-binding proteins | Variable | Kinase profiling |
Biotin-FP | Serine hydrolases | Irreversible | Activity-based protein profiling |
Biotin-β-lactam | Penicillin-binding proteins | nM–μM | Peptidoglycan enzyme mapping |
Biotin-SLF functions as a monofunctional probe to interrogate FKBP12WT biology without inducing degradation. Its structure comprises three elements:
This design allows Biotin-SLF to:
Unlike bifunctional degraders (e.g., PROTACs), Biotin-SLF does not recruit E3 ligases, making it ideal for non-perturbative studies of FKBP12WT function. Experiments show it labels >90% of cellular FKBP12WT within 15 minutes without off-target binding to FKBP12F36V mutants [2] [5].
Table 2: Functional Outcomes of Biotin-SLF Applications
Application | Experimental Readout | Key Findings |
---|---|---|
FKBP12WT pulldown | MS identification of co-purified proteins | Revealed novel chaperone interactions |
Binding competition assays | FRET displacement with FK506-FITC | Ki = 1.2 nM in cellular lysates |
Subcellular mapping | Streptavidin-gold EM staining | Enriched in ER/nuclear compartments |
Biotin-SLF and dTAG molecules represent distinct generations of FKBP-targeting tools:
Utility: Best for diagnostic applications (e.g., complex identification, localization).
dTAG molecules (e.g., dTAG-7, dTAG-13):
Critical distinctions include:
Table 3: Comparative Properties of FKBP-Targeting Tools
Property | Biotin-SLF | dTAG-7 | dTAG-13 |
---|---|---|---|
Target | FKBP12WT | FKBP12F36V | FKBP12F36V |
Kd | 0.4–20 nM | 3.2 nM (FKBP12F36V) | 1.7 nM (FKBP12F36V) |
CRBN Recruitment | No | Yes | Yes |
Degradation | No | Yes (DC50 = 30 nM) | Yes (DC50 = 25 nM) |
Off-target (IKZF1) | Not applicable | Minimal | Minimal |
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